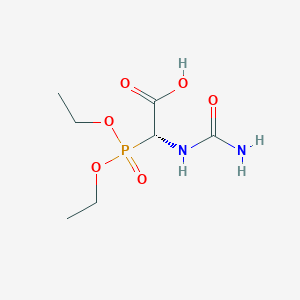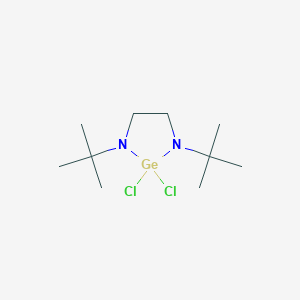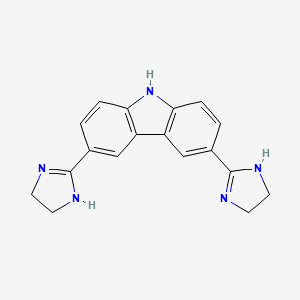![molecular formula C33H39ClNP B12561952 {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 179739-04-9](/img/structure/B12561952.png)
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is an organophosphorus compound that features a triphenylphosphonium group attached to a 3-(dibutylamino)phenylmethyl moiety. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 3-(dibutylamino)benzyl chloride under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the formation of ylides for Wittig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Strong bases like butyllithium (BuLi) are used to deprotonate the phosphonium salt, forming the ylide.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Alkenes formed through the Wittig reaction.
Scientific Research Applications
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction, which is crucial for the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific biochemical pathways.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action for {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism, followed by a [2+2] cycloreversion to yield the final product and triphenylphosphine oxide.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of ylides.
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of the 3-(dibutylamino)phenylmethyl moiety.
Benzyltriphenylphosphonium chloride: Features a benzyl group instead of the 3-(dibutylamino)phenylmethyl group.
Uniqueness
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the dibutylamino group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Properties
CAS No. |
179739-04-9 |
|---|---|
Molecular Formula |
C33H39ClNP |
Molecular Weight |
516.1 g/mol |
IUPAC Name |
[3-(dibutylamino)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H39NP.ClH/c1-3-5-25-34(26-6-4-2)30-18-16-17-29(27-30)28-35(31-19-10-7-11-20-31,32-21-12-8-13-22-32)33-23-14-9-15-24-33;/h7-24,27H,3-6,25-26,28H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CBJZBOIVNVUMDO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)

![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)
![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
